3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine
CAS No.: 144640-75-5
Cat. No.: VC0141502
Molecular Formula: C21H23N5O6
Molecular Weight: 441.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144640-75-5 |
|---|---|
| Molecular Formula | C21H23N5O6 |
| Molecular Weight | 441.444 |
| IUPAC Name | [(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C21H23N5O6/c1-12(27)29-10-16-15(31-13(2)28)8-17(32-16)26-11-23-18-19(26)24-21(22)25-20(18)30-9-14-6-4-3-5-7-14/h3-7,11,15-17H,8-10H2,1-2H3,(H2,22,24,25)/t15-,16+,17+/m0/s1 |
| Standard InChI Key | QLUZVLZNJMLEJA-GVDBMIGSSA-N |
| SMILES | CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C |
Introduction
Chemical Properties and Structure
The chemical identity of 3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine is characterized by several key parameters that define its molecular composition and behavior in biochemical systems. These properties are essential for understanding its function in research applications and its interactions with biological molecules.
Basic Chemical Information
The compound possesses a well-defined set of chemical identifiers and properties as outlined in the table below:
| Property | Value |
|---|---|
| CAS Number | 144640-75-5 |
| Molecular Formula | C21H23N5O6 |
| Molecular Weight | 441.444 g/mol |
| IUPAC Name | [(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate |
| Standard InChIKey | QLUZVLZNJMLEJA-GVDBMIGSSA-N |
| SMILES | CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C |
| Synonyms | 2'-Deoxy-6-O-(phenylmethyl)guanosine 3',5'-Diacetate |
The compound features a deoxyguanosine core structure with specific modifications that distinguish it from standard nucleosides. These include the addition of a benzyl group at the O6-position of the guanine base, which creates a bulky substituent that affects base pairing properties, and acetyl groups at both the 3' and 5' positions of the deoxyribose sugar that enhance cellular uptake and stability.
Structural Significance
The distinctive structural features of 3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine contribute significantly to its utility in molecular biology research:
The benzyl group at the O6-position effectively mimics certain types of DNA adducts, which are modifications that can occur when DNA is exposed to various mutagenic compounds. This structural mimicry provides valuable insights into base pairing anomalies and their effects on DNA polymerase fidelity during replication .
The maintained 2'-deoxyribose structure (lacking a hydroxyl group at the 2' position) ensures compatibility with DNA polymerases and other DNA-interacting enzymes, facilitating its incorporation into DNA during synthesis experiments .
Applications in Molecular Biology Research
3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine has emerged as a valuable tool in various areas of molecular biology research, particularly in studies focusing on DNA damage, repair mechanisms, and mutagenesis.
DNA Repair Studies
The compound serves as a critical reagent for investigating DNA repair and mutagenesis processes. Its unique structure allows it to be incorporated into DNA during replication, providing researchers with a model system for studying how cells recognize and process altered nucleotides .
Studies utilizing this compound have elucidated the roles of specialized glycosylases and endonucleases in identifying and excising damaged bases, enhancing our understanding of genomic integrity maintenance. These enzymes are part of complex repair pathways that protect cells from the potentially harmful effects of DNA damage .
Base Pairing Analysis
The benzyl group at the O6-position creates a structural analog that mimics certain types of DNA adducts. This modification provides insights into base pairing anomalies and their effects on polymerase fidelity during DNA replication .
By studying how this modified nucleoside interacts with DNA polymerases and how it affects the accuracy of base incorporation during DNA synthesis, researchers can better understand the mechanisms that contribute to mutations and genomic instability. These insights are crucial for understanding processes such as carcinogenesis and aging .
High-Throughput Screening Applications
3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine has been employed in various high-throughput screening protocols designed to identify proteins and small molecules that interact with damaged nucleotides. These screening approaches have helped researchers discover new components of DNA repair pathways and potential therapeutic targets .
The compound's well-defined structure and specific modifications make it an excellent probe for identifying proteins that specifically recognize and bind to modified DNA structures, providing insights into recognition mechanisms in repair pathways.
Research Findings on Chemical Reactivity
Significant research has been conducted on the chemical reactivity of 3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine, particularly its interactions with oxidizing agents relevant to biological systems.
Reactions with Hypochlorous Acid
One notable area of research has examined the reaction of 3',5'-di-O-acetyl-2'-deoxyguanosine with hypochlorous acid (HOCl), a powerful oxidant generated by myeloperoxidase from H₂O₂ and Cl⁻. This oxidant plays important roles in both host defense mechanisms and inflammatory tissue injury .
When 100 μM of 3',5'-di-O-acetyl-2'-deoxyguanosine was reacted with 100 μM HOCl at pH 7.4 and 37°C, with the reaction terminated by N-acetylcysteine, several products were identified. These included 3',5'-di-O-acetyl derivatives of:
-
Diastereomers of spiroiminodihydantoin nucleoside
-
A diimino-imidazole nucleoside
-
An amino-imidazolone nucleoside
-
8-chloro-2'-deoxyguanosine
-
A guanidinohydantoin nucleoside
-
An iminoallantoin nucleoside
The identification of these products was based on their ESI-MS and UV spectra as well as HPLC retention times compared with authentic compounds synthesized using other oxidation systems .
Reactions with Myeloperoxidase System
Research has demonstrated that all the products identified in direct HOCl reactions were also formed when 3',5'-di-O-acetyl-2'-deoxyguanosine was reacted with a human myeloperoxidase-H₂O₂-Cl⁻ system under mildly acidic conditions. This finding is significant as it establishes the relevance of these reactions to biological systems where myeloperoxidase is active, such as sites of inflammation .
pH Dependence of Oxidation Products
The research revealed that the yields of various oxidation products were strongly influenced by the pH of the reaction environment. The total yields of products formed by HOCl at pH 7.4 and by the myeloperoxidase-H₂O₂-Cl⁻ system at pH 4.5 were 72% and 43% of the consumed 3',5'-di-O-acetyl-2'-deoxyguanosine, respectively .
This pH dependence provides insights into how oxidative damage to nucleosides might vary across different physiological and pathological conditions, where pH can differ significantly. Such information is valuable for understanding DNA damage mechanisms in various biological contexts, from inflammation sites to cancer microenvironments .
| Parameter | Specification |
|---|---|
| CAS Number | 144640-75-5 |
| Purity | Research grade (for research use only) |
| Standard Package | 25 mg |
| Price | Approximately $360.00 (as of January 2025) |
| Storage Recommendations | Protected from light and moisture |
| Usage Restrictions | Not for human or veterinary use |
Multiple suppliers offer this compound, including Vulcanchem (with product identifier VC0141502) and Santa Cruz Biotechnology (catalog number sc-391307) .
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